Methyl 3-(difluoromethoxy)-4-iodobenzoate

Cross-Coupling Suzuki-Miyaura Organic Synthesis

Selecting this compound provides a strategic advantage in drug and agrochemical design. Its unique 3-difluoromethoxy-4-iodo substitution offers a quantifiably different electronic profile than its 4-difluoromethoxy-3-iodo regioisomer (CAS 1131614-23-7) or non-fluorinated analogs. This precise architecture enables efficient late-stage Suzuki/Sonogashira couplings while the pre-installed -OCF₂H group enhances metabolic stability and potentially improves blood-brain barrier penetration. It is specifically suited for building CNS-targeted libraries like PDE4 inhibitors. The bifunctional reactivity and lipophilic character are ideal for next-generation fungicides and herbicides. Standard purity is ≥95%.

Molecular Formula C9H7F2IO3
Molecular Weight 328.053
CAS No. 2138515-41-8
Cat. No. B2399592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(difluoromethoxy)-4-iodobenzoate
CAS2138515-41-8
Molecular FormulaC9H7F2IO3
Molecular Weight328.053
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)I)OC(F)F
InChIInChI=1S/C9H7F2IO3/c1-14-8(13)5-2-3-6(12)7(4-5)15-9(10)11/h2-4,9H,1H3
InChIKeyIFFZBPZURIWOGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-(difluoromethoxy)-4-iodobenzoate (CAS 2138515-41-8) for Precision Synthesis and Medicinal Chemistry


Methyl 3-(difluoromethoxy)-4-iodobenzoate (CAS 2138515-41-8) is a bifunctional aromatic building block characterized by a reactive aryl iodide at the 4-position and a metabolically stabilizing difluoromethoxy (-OCF₂H) group at the 3-position on a methyl benzoate core . This specific substitution pattern, with a molecular formula of C₉H₇F₂IO₃ and molecular weight of 328.05 g/mol, distinguishes it from other regioisomeric iodobenzoates and positions it as a strategic intermediate for late-stage functionalization in pharmaceutical and agrochemical research .

Critical Differentiation: Why Methyl 3-(difluoromethoxy)-4-iodobenzoate (2138515-41-8) Cannot Be Interchanged with Regioisomers or Non-Fluorinated Analogs


Substituting Methyl 3-(difluoromethoxy)-4-iodobenzoate with a close analog is not straightforward and often leads to divergent outcomes in research and development workflows. The compound's unique value is derived from a specific combination of electronic and steric effects conferred by the 3-difluoromethoxy and 4-iodo substitution. Compared to its 4-difluoromethoxy-3-iodobenzoate regioisomer (CAS 1131614-23-7) or non-fluorinated methoxy analogs, this specific architecture results in a quantifiably distinct electronic landscape, which governs both its reactivity in cross-coupling reactions and the physicochemical properties of the resulting downstream products [1]. Its utility is not as a generic 'iodobenzoate' but as a precise reagent designed to impart both a metabolically robust -OCF₂H group and a strategically placed iodine handle for further elaboration, a dual functionality that cannot be replicated by simple alternatives [2].

Quantitative Evidence Guide: Comparing Methyl 3-(difluoromethoxy)-4-iodobenzoate (2138515-41-8) to Its Closest Competitors


Enhanced Suzuki-Miyaura Coupling Reactivity of Aryl Iodide vs. Aryl Bromide Analogs

The aryl iodide moiety in Methyl 3-(difluoromethoxy)-4-iodobenzoate provides a substantial reactivity advantage in palladium-catalyzed cross-coupling reactions over its aryl bromide analog [1]. This well-established class-level inference allows for the use of milder reaction conditions, leading to higher yields and better functional group tolerance.

Cross-Coupling Suzuki-Miyaura Organic Synthesis

Improved Metabolic Stability of Difluoromethoxy vs. Methoxy Analogs

The difluoromethoxy (-OCF₂H) group confers significantly greater resistance to oxidative metabolism compared to the non-fluorinated methoxy (-OCH₃) group [1]. This is a key differentiator for drug discovery programs aiming to improve the pharmacokinetic profile of lead compounds.

Medicinal Chemistry Drug Metabolism Pharmacokinetics

Regioisomeric Electronic Differentiation vs. Methyl 4-(difluoromethoxy)-3-iodobenzoate

The 3-OCF₂H, 4-iodo substitution pattern of Methyl 3-(difluoromethoxy)-4-iodobenzoate is electronically distinct from its 4-OCF₂H, 3-iodo regioisomer (CAS 1131614-23-7) . This difference arises from the combined inductive (-I) and resonance (+M) effects of the -OCF₂H group, which vary based on its position relative to the reactive iodine center and the ester moiety [1].

Molecular Electronics Structure-Activity Relationship Synthetic Planning

Lipophilicity Enhancement of -OCF₂H Group vs. -OCH₃ Group

The difluoromethoxy group imparts significantly higher lipophilicity compared to a standard methoxy group, which is a crucial parameter for improving passive membrane permeability and oral bioavailability in drug candidates [1].

Lipophilicity Membrane Permeability Drug Design

Application Scenarios for Methyl 3-(difluoromethoxy)-4-iodobenzoate (2138515-41-8) Based on Verified Evidence


Late-Stage Diversification in Medicinal Chemistry

This compound is an ideal candidate for late-stage functionalization of advanced pharmaceutical intermediates. The highly reactive aryl iodide allows for efficient Suzuki-Miyaura or Sonogashira couplings to install diverse aromatic or alkyne moieties at the final stages of a synthesis [1]. Simultaneously, the pre-installed -OCF₂H group introduces a metabolically stable and lipophilic element, directly addressing common pharmacokinetic liabilities without the need for further synthetic steps [2].

Synthesis of PDE4 Inhibitors and Other CNS-Penetrant Candidates

Given the well-documented role of -OCF₂H as a superior replacement for -OCH₃ in improving metabolic stability and potentially enhancing blood-brain barrier penetration, this building block is specifically suited for developing next-generation PDE4 inhibitors or other CNS-targeted therapeutics [1]. Its use allows medicinal chemists to build focused libraries where the difluoromethoxy group is already in place, streamlining the optimization of potency, selectivity, and drug-like properties [2].

Agrochemical Research Requiring Robust Field Stability

The combination of high coupling reactivity (via the iodine handle) and enhanced metabolic stability (via the -OCF₂H group) makes this intermediate valuable in the design of novel fungicides and herbicides [1]. The difluoromethoxy group's resistance to oxidative degradation can translate to longer half-lives in the field, a critical parameter for agricultural applications where compounds must withstand environmental exposure [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-(difluoromethoxy)-4-iodobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.